Bis(dibenzylideneacetone)palladium

C–N coupling C–S coupling palladium precatalyst comparison

Pd(dba)₂ is a versatile Pd(0) precatalyst for cross-coupling reactions. Unlike Pd₂(dba)₃, excess dba is managed with phosphine ligand ratios (≥2:1). Batch-specific Pd content (10.5–20.5%) must be verified for accurate loading. Pharmaceutical-grade with ≤50 ppm heavy metals and ≤0.5% residual solvents. Optimal for C–N and C–S coupling; aerobic C–H imidoylation compatible. Ensure ligand-to-Pd ratio to avoid catalyst poisoning.

Molecular Formula C51H42O3Pd2
Molecular Weight 915.7 g/mol
CAS No. 51364-51-3
Cat. No. B046781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dibenzylideneacetone)palladium
CAS51364-51-3
Synonyms(all-E)-Tris[μ-[(1,2-η:4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]]di-palladium;  (E,E)-1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex;  Tris(dibenzylideneacetonyl)bis-palladium;  Tris[(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]dipalladium;  Tris[μ-[(1,2-
Molecular FormulaC51H42O3Pd2
Molecular Weight915.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
InChIInChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;;
InChIKeyCYPYTURSJDMMMP-WVCUSYJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, CAS 32005-36-0 / 51364-51-3): Catalyst Procurement and Specification Guide for Cross-Coupling Applications


Bis(dibenzylideneacetone)palladium(0), commonly abbreviated as Pd(dba)₂, is a zero-valent palladium complex coordinated by two trans,trans-dibenzylideneacetone (dba) ligands. This compound serves as a widely employed Pd(0) precatalyst source in cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig aminations [1]. Notably, Pd(dba)₂ is structurally and functionally related to the more commonly commercialized tris(dibenzylideneacetone)dipalladium(0) complex, Pd₂(dba)₃; in fact, Pd(dba)₂ is often described as being more accurately formulated as [Pd₂(dba)₃]·dba, where one additional dba molecule resides in the crystal lattice [2]. The compound is air-sensitive and typically stored under inert atmosphere, with commercial specifications varying significantly in palladium content (ranging from approximately 10.5% to 20.5%) depending on the degree of solvation and dba content in the particular batch .

Why Pd(dba)₂ Cannot Be Arbitrarily Substituted with Other Pd(0) Sources: The Critical Role of dba Stoichiometry and Ligand Lability


Generic substitution among Pd(0) precatalysts—particularly between Pd(dba)₂ and Pd₂(dba)₃, or with alternative sources such as Pd(PPh₃)₄ and Pd(OAc)₂—is not straightforward due to fundamental differences in dba stoichiometry, ligand lability, and the resulting concentration of active LₙPd⁰ species. Research has demonstrated that while Pd(dba)₂ and Pd₂(dba)₃ exhibit essentially equivalent catalytic performance in many C–N and C–S cross-coupling reactions when phosphine ligands are present [1], the difference in free dba content can be consequential: excess dba released from Pd(dba)₂ may act as a competing ligand that poisons the catalytic cycle by sequestering active Pd(0) species [2]. Furthermore, the electronic properties of the dba ligand itself are non-innocent—electron-donating substituents on dba weaken the Pd⁰–η²-dba interaction and increase the concentration of catalytically active LₙPd⁰, whereas electron-withdrawing substituents stabilize this interaction and reduce activity [3]. Therefore, the selection between Pd(dba)₂ and its alternatives must account for the specific ligand system, substrate, and reaction conditions rather than assuming functional interchangeability.

Quantitative Comparative Evidence: Pd(dba)₂ Differentiation from Closest Analogs in Cross-Coupling Performance


Pd(dba)₂ vs. Pd₂(dba)₃: Equivalent Catalytic Performance in Mixed-Ligand C–N and C–S Coupling Systems

In a direct head-to-head comparison, Pd(dba)₂ and Pd₂(dba)₃ exhibited essentially identical catalytic performance when employed as the Pd(0) source in mixed-ligand systems for C–N and C–S cross-coupling reactions. The study demonstrated that the cognate performance arises from analogous mechanistic pathways, with both precatalysts generating the same active LₙPd⁰ species in the presence of phosphine ligands [1]. The difference in activity can be attributed primarily to the quantity of free dba present in the reaction medium—excess dba from Pd(dba)₂ may participate in the catalytic cycle, potentially acting as a competitor for coordination sites on palladium [1].

C–N coupling C–S coupling palladium precatalyst comparison

Electronic Modulation of dba Ligands: Quantitative Impact on Catalyst Activity and Stability

The electronic nature of the dba ligand in Pd(dba)₂ derivatives directly modulates catalytic activity in a quantifiable manner. Fairlamb et al. demonstrated that increasing the electron density on the aryl moiety of dba‑n,n′‑Z ligands (e.g., substituting 4,4′-H with 4,4′-OMe) increases overall catalytic activity by destabilizing the LₙPd⁰–η²-dba interaction, thereby raising the global concentration of catalytically active LₙPd⁰ available for oxidative addition [1]. Conversely, electron-withdrawing substituents (e.g., 4,4′-CF₃) stabilize the Pd⁰–η²-dba interaction and reduce catalytic activity. Importantly, the specific dba ligand also influences catalyst longevity by preventing Pd agglomeration, creating a quantifiable trade-off between initial activity and sustained performance over the reaction course [1].

dba ligand electronics Suzuki-Miyaura coupling oxidative addition kinetics

Pd(dba)₂ vs. Pd(OAc)₂: Superior Performance of Pd(0) Precatalyst in Aerobic C–H Imidoylation

In site-selective aerobic C–H imidoylation reactions of heterocycle-containing molecules, a Pd(0) source such as Pd₂(dba)₃ (and by extension, the structurally related Pd(dba)₂) proved superior to Pd(OAc)₂ as the precatalyst. Specifically, the study found that Pd₂(dba)₃ enabled efficient catalytic turnover under aerobic conditions, whereas Pd(OAc)₂ was ineffective, and other Pd(II) sources failed to promote the reaction altogether [1]. The reaction also exhibited better performance in air compared to pure O₂ atmosphere, highlighting the unique compatibility of dba-ligated Pd(0) complexes with ambient oxygen in this transformation.

C–H imidoylation aerobic catalysis site-selective coupling

Pd(dba)₂ vs. Pd(PPh₃)₄: Distinct Ligand Exchange Kinetics and Active Species Generation

Pd(dba)₂ and Pd(PPh₃)₄ differ fundamentally in their ligand exchange behavior and the kinetics of active species generation. Amatore and Jutand et al. demonstrated that mixtures of Pd(dba)₂ with bidentate phosphine ligands (L–L) form Pd(dba)(L–L) complexes, which exist in endergonic equilibrium with the less-ligated, more reactive Pd(L–L) species that undergoes oxidative addition with aryl halides [1]. In contrast, Pd(PPh₃)₄ predominantly forms Pd(PPh₃)₃ and Pd(PPh₃)₂ species upon ligand dissociation. The presence of residual dba in the Pd(dba)₂-derived system modulates the concentration of active Pd(L–L) and can influence the overall rate of oxidative addition—the rate-determining step in many cross-coupling cycles. Additionally, the study established that the reaction order in certain ligands differs: for the phosphole ligand DBP, the reaction order is −2 compared with −1 for PPh₃ in Pd(PPh₃)₄-derived systems [2].

oxidative addition kinetics phosphine ligand exchange Pd(0) speciation

Commercial Batch Variation: Pd Content Ranges from 10.5% to 20.5% Across Suppliers

Commercial batches of Pd(dba)₂ exhibit substantial variation in palladium metal content depending on the supplier and the degree of dba solvation. Specification analysis reveals that Pd content ranges from as low as 10.5–12.5% (e.g., certain pharmaceutical-grade batches) [1] to as high as 16.5–20.5% (e.g., TCI product B1374) . This nearly twofold variation reflects differences in the stoichiometry of dba molecules incorporated per palladium center—batches with higher dba content contain proportionally less palladium by weight. Additionally, product purity specifications (typically ≥98% by HPLC) and residual solvent content (≤0.5% by GC in some pharmaceutical-grade batches) vary among vendors [1].

palladium content analysis catalyst batch consistency procurement specification

Optimal Application Scenarios for Pd(dba)₂ in Research and Industrial Cross-Coupling Workflows


Buchwald-Hartwig C–N and C–S Coupling with Phosphine Ligand Systems

Pd(dba)₂ is optimally deployed as the Pd(0) source in Buchwald-Hartwig aminations and C–S cross-couplings when used in conjunction with phosphine ligands. As demonstrated by Cong et al., Pd(dba)₂ exhibits catalytic performance equivalent to Pd₂(dba)₃ in these transformations, making it a suitable and potentially more cost-effective alternative depending on supplier pricing and availability [1]. Users should note that excess free dba liberated from Pd(dba)₂ may compete for palladium coordination sites; therefore, maintaining an appropriate ligand-to-palladium ratio (typically ≥2:1 for monodentate phosphines) is recommended to ensure the active LₙPd⁰ species predominates. This scenario is particularly relevant for pharmaceutical intermediate synthesis where reliable C–N bond formation is required.

Aerobic and Site-Selective C–H Functionalization Reactions

For aerobic C–H imidoylation and related site-selective functionalization of heterocycles, Pd(dba)₂ (or its closely related counterpart Pd₂(dba)₃) is the precatalyst of choice over Pd(II) sources such as Pd(OAc)₂. As established by Tan and Hartwig, Pd(II) precatalysts are ineffective in these aerobic transformations, whereas dba-ligated Pd(0) complexes enable efficient catalytic turnover under ambient air, which actually outperforms pure O₂ atmosphere [1]. Procurement of Pd(dba)₂ for this application class ensures compatibility with oxygen-containing reaction environments and enables the site-selective C–H functionalization that is increasingly important in late-stage pharmaceutical derivatization and agrochemical synthesis.

Cross-Coupling with Tailored Ligand Electronic Requirements

When reaction optimization requires fine-tuning of catalyst activity through ligand electronic effects, Pd(dba)₂ offers a versatile platform due to the demonstrated modulability of dba ligand electronics. As shown by Fairlamb et al., substituting the aryl groups of the dba ligand with electron-donating substituents (e.g., methoxy) increases the concentration of active LₙPd⁰ and enhances catalytic activity, whereas electron-withdrawing substituents (e.g., trifluoromethyl) confer greater catalyst stability and longevity at the expense of initial activity [1]. This electronic tunability makes Pd(dba)₂ derivatives attractive for challenging substrate classes—for instance, electron-rich dba variants for sterically hindered aryl chlorides requiring high oxidative addition rates, or electron-deficient dba variants for prolonged reactions where catalyst decomposition would otherwise limit yield.

Large-Scale and Cost-Sensitive Manufacturing Requiring Precise Catalyst Loading

In industrial-scale cross-coupling where catalyst cost and loading precision are critical, procurement of Pd(dba)₂ must be accompanied by batch-specific palladium content verification. Commercial batches vary from ~10.5% to ~20.5% Pd by weight [1][2], meaning that catalyst loading calculated solely on mass can deviate by nearly a factor of two. For kilogram-scale reactions, this variation translates directly to cost inefficiency or sub-stoichiometric catalyst deployment. Users should specify Pd content requirements in procurement documentation and adjust molar loading calculations based on the certificate of analysis for each batch. Pharmaceutical-grade Pd(dba)₂ with documented residual solvent content (≤0.5% by GC) and heavy metal specifications (≤50 ppm by ICP-MS) is recommended for API synthesis to meet regulatory purity thresholds [1].

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